2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group, a triazolyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Ullmann-type reaction, where aryl halides are coupled using copper catalysts . Another approach is the Buchwald-Hartwig cross-coupling reaction, which uses palladium catalytic systems . These reactions require specific conditions such as the presence of a base (e.g., Cs2CO3) and a solvent (e.g., 1,4-dioxane) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenoxy derivatives and triazolyl-containing compounds. Examples include:
2-(4-chlorophenoxy)acetic acid: A simpler chlorophenoxy derivative with herbicidal properties.
1H-1,2,4-triazole: A basic triazole compound with various applications in pharmaceuticals and agrochemicals.
Uniqueness
What sets 2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H14ClF3N4O2 |
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Molecular Weight |
410.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C18H14ClF3N4O2/c1-11(28-14-5-3-13(19)4-6-14)17(27)25-15-8-12(18(20,21)22)2-7-16(15)26-10-23-9-24-26/h2-11H,1H3,(H,25,27) |
InChI Key |
YKFRFMAVIITTCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2C=NC=N2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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